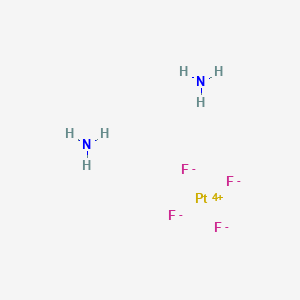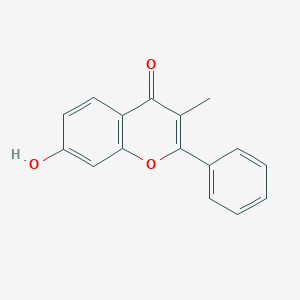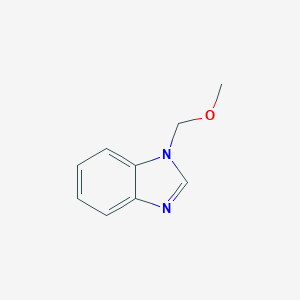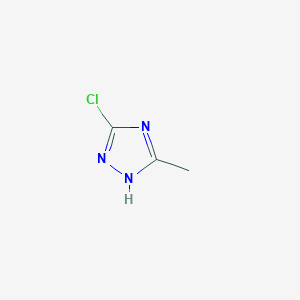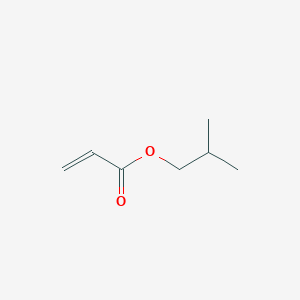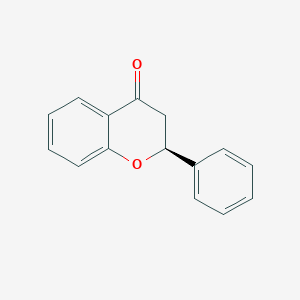
(2S)-Flavanone
Vue d'ensemble
Description
“(2S)-Flavanone” is the (S)-enantiomer of flavanone . It is an enantiomer of a (2R)-flavanone . It is a natural product found in Perityle vaseyi . The flavanones, a type of flavonoids, are various aromatic, colorless ketones derived from flavone that often occur in plants as glycosides .
Synthesis Analysis
Functional flavone synthase Is (FNS Is) are widely distributed in the primitive land plants liverworts and evolutionarily connected to seed plant F3Hs . The bifunctional enzyme FNS I/F2H emerged in liverworts, and FNS I/F3H evolved in Physcomitrium (Physcomitrella) patens and Selaginella moellendorffii . These enzymes represent the functional transition forms between canonical FNS Is and F3Hs .
Molecular Structure Analysis
The molecular formula of (2S)-Flavanone is C15H12O2 . The IUPAC name is (2 S )-2-phenyl-2,3-dihydrochromen-4-one . The InChI is InChI=1S/C15H12O2/c16-13-10-15 (11-6-2-1-3-7-11)17-14-9-5-4-8-12 (13)14/h1-9,15H,10H2/t15-/m0/s1 . The InChIKey is ZONYXWQDUYMKFB-HNNXBMFYSA-N . The Canonical SMILES is C1C (OC2=CC=CC=C2C1=O)C3=CC=CC=C3 . The Isomeric SMILES is C1 [C@H] (OC2=CC=CC=C2C1=O)C3=CC=CC=C3 .
Chemical Reactions Analysis
Two catalytic mechanisms of flavone synthase II (FNSII) support the biosynthesis of glycosyl flavones, one involving flavanone 2-hydroxylase (which generates 2-hydroxyflavanones for C-glycosylation) and another involving the direct catalysis of flavanones to flavones for O-glycosylation .
Physical And Chemical Properties Analysis
The molecular weight of (2S)-Flavanone is 224.25 g/mol . The XLogP3 is 3.2 . The Hydrogen Bond Donor Count is 0 . The Hydrogen Bond Acceptor Count is 2 . The Rotatable Bond Count is 1 .
Applications De Recherche Scientifique
Biosynthesis in Microorganisms : (2S)-Naringenin, a type of (2S)-flavanone, is utilized in the food, chemical, and pharmaceutical industries due to its diverse physiological activities. Efficient production of (2S)-naringenin in microorganisms like Saccharomyces cerevisiae and Escherichia coli has been explored for cost-effective production. These studies emphasize the potential of using engineered strains for the industrial production of flavanones (Gao et al., 2020); (Miyahisa et al., 2006).
Biological Properties : (2S)-Flavanones exhibit various biological properties, including antimicrobial and anti-inflammatory activities. For instance, a study on Calceolaria thyrsiflora Graham revealed the potential of (2S)-flavanones as anti-inflammatory agents in respiratory diseases (Valdés et al., 2020).
Cardiovascular Protection : Citrus flavanones, such as hesperidin and naringin, have been linked to reduced risks of cardiovascular diseases. Their antihypertensive, lipid-lowering, insulin-sensitizing, antioxidative, and anti-inflammatory properties contribute to their potential in preventing cardiovascular diseases (Chanet et al., 2012).
Antitumor Effects : Flavanones have shown promising results in inhibiting the metastasis of lung cancer cells and demonstrating cytotoxic effects on various cancer cell lines. This highlights their potential application in cancer therapy (Shen et al., 2004); (Hsiao et al., 2007).
Phytochemical Synthesis : Research has been conducted on new routes for synthesizing flavanones and their glycosides, indicating the importance of flavanones in pharmaceutical and chemical synthesis (Lee & Jung, 2005); (Yin, 2006).
Neuroprotection : Flavanones like pinocembrin, naringenin, and eriodictyol have been studied for their neuroprotective effects through mechanisms like induction of antioxidant defenses, highlighting their potential therapeutic applications in neurodegenerative diseases (Habtemariam, 2019).
Enzymatic Characterization : Research on flavanone 3-hydroxylases, which are crucial in flavonoid biosynthesis in plants, provides insights into the stereoselective catalytic mechanisms and substrate promiscuity of these enzymes. Such studies are significant for enzyme engineering and understanding flavonoid biosynthesis (Britsch & Grisebach, 1986); (Sui et al., 2023).
Dietary Supplements and Sports Performance : The supplementation of 2S-hesperidin, a flavanone found in citrus fruits, has shown to improve performance in amateur cyclists, demonstrating its potential as a dietary supplement for sports performance enhancement (Martínez-Noguera et al., 2020).
Safety And Hazards
Orientations Futures
Divergent and versatile synthetic routes to flavones and flavanones via efficient Pd ( II) catalysis are disclosed . These Pd ( II) catalyses expediently provide a variety of flavones and flavanones from 2′-hydroxydihydrochalcones as common intermediates, depending on oxidants and additives, via discriminate oxidative cyclization sequences involving dehydrogenation, respectively, in a highly atom-economic manner .
Propriétés
IUPAC Name |
(2S)-2-phenyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,15H,10H2/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONYXWQDUYMKFB-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-Flavanone | |
CAS RN |
17002-31-2 | |
| Record name | Flavanone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017002312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLAVANONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N50DYZ2H5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



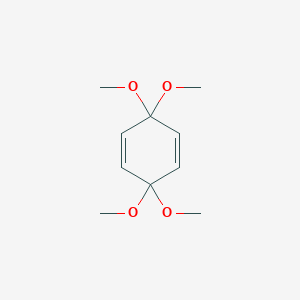
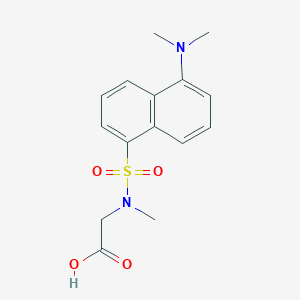
![9,9'-Spirobi[9H-fluorene]](/img/structure/B92911.png)
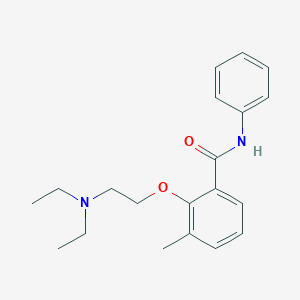
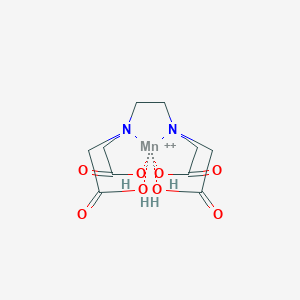

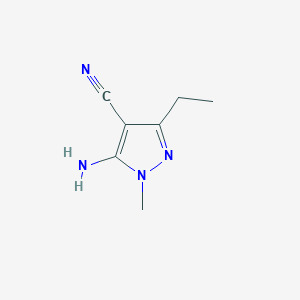
![Tricyclo[3.3.2.0~2,8~]deca-6,9-dien-3-one](/img/structure/B92920.png)
